molecular formula C15H22O4S B14179994 (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate CAS No. 922523-54-4

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate

Katalognummer: B14179994
CAS-Nummer: 922523-54-4
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: PNRZIPVYGGRQTP-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate is a chiral compound with potential applications in various fields of chemistry and industry. The compound features a unique structure that includes both a ketone and a sulfonate group, making it an interesting subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2R,4S)-2,4-Dimethyl-5-oxohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: (2R,4S)-2,4-Dimethyl-5-oxohexanoic acid.

    Reduction: (2R,4S)-2,4-Dimethyl-5-hydroxyhexyl 4-methylbenzene-1-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the ketone group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzoate
  • (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylphenylsulfone
  • (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylphenylsulfonamide

Uniqueness

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a ketone and a sulfonate group in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

922523-54-4

Molekularformel

C15H22O4S

Molekulargewicht

298.4 g/mol

IUPAC-Name

[(2R,4S)-2,4-dimethyl-5-oxohexyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H22O4S/c1-11-5-7-15(8-6-11)20(17,18)19-10-12(2)9-13(3)14(4)16/h5-8,12-13H,9-10H2,1-4H3/t12-,13+/m1/s1

InChI-Schlüssel

PNRZIPVYGGRQTP-OLZOCXBDSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)C[C@H](C)C(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CC(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.